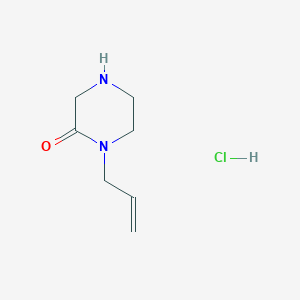
3-Chloro-5-(chloromethyl)pyridine hydrochloride
Vue d'ensemble
Description
3-Chloro-5-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H6ClN · HCl . It is used as a laboratory chemical . It is also known as 3-Picolyl chloride hydrochloride .
Synthesis Analysis
The synthesis of this compound involves several steps :- The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C6H6ClN · HCl . Its average mass is 178.059 Da and its monoisotopic mass is 177.011200 Da .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 137-143 °C .Applications De Recherche Scientifique
Corrosion Inhibition
- 3,5-Dimethyl-1H-pyrazole and pyridine derivatives, including structures related to 3-Chloro-5-(chloromethyl)pyridine, have been studied for their corrosion inhibition properties on steel in hydrochloric acid solutions, with certain derivatives showing significant inhibition efficiency, acting primarily as cathodic inhibitors (Bouklah et al., 2005).
Synthesis of Complex Compounds
- The compound has been used in the synthesis of novel structures, such as 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, showcasing its utility in creating new molecules with potential applications in various fields, including drug development and material science (Ma et al., 2018).
Coordination Compounds
- It has facilitated the creation of new coordination compounds of copper(II) and cobalt(II), demonstrating the structural influence of isomeric cations of chloromethylpyridine on these complexes. This research might contribute to the development of new materials with unique magnetic, electronic, or catalytic properties (Protsenko et al., 2021).
Catalysis
- Derivatives of 3-Chloro-5-(chloromethyl)pyridine have been used in the development of half-sandwich Rhodium(III) and Iridium(III) complexes for efficient catalysis of transfer hydrogenation of ketones and oxidation of alcohols. These findings could be significant for the pharmaceutical industry and synthetic chemistry, offering more efficient and selective catalytic processes (Prakash et al., 2012).
Antithyroid Drug Potential
- The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine, representing potential antithyroid drug applications, highlights the diverse chemical reactivity and potential pharmacological uses of related pyridine compounds (Chernov'yants et al., 2011).
Agrochemical Synthesis
- Its role in synthesizing novel phosphonate derivatives containing 1,2,3-triazolyl and pyridyl rings for potential agrochemical applications underlines its importance in developing new herbicides and fungicides. This demonstrates its relevance in addressing global agricultural challenges by providing new tools for pest control (Chen & Shi, 2008).
Safety and Hazards
Mécanisme D'action
Mode of Action
Chloromethyl groups in general are known to be reactive, and they can form covalent bonds with various biological molecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-(chloromethyl)pyridine hydrochloride could be influenced by various environmental factors . For instance, pH levels, temperature, and the presence of other reactive substances could potentially affect the compound’s reactivity and stability.
Analyse Biochimique
Biochemical Properties
3-Chloro-5-(chloromethyl)pyridine hydrochloride plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for nucleophilic substitution reactions, where it interacts with nucleophiles such as amines and thiols. These interactions often result in the formation of new carbon-nitrogen or carbon-sulfur bonds, which are essential in the synthesis of complex organic molecules. Additionally, this compound can participate in free radical reactions, where it interacts with radical species to form new chemical bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in detoxification processes, leading to changes in the levels of detoxifying enzymes. Furthermore, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its interaction with biomolecules through nucleophilic substitution reactions. In these reactions, the chloromethyl group of the compound is replaced by a nucleophile, leading to the formation of new chemical bonds. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. The degradation products can have different biochemical properties and may exert different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, indicating that its effects can evolve over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of detoxifying enzymes. At high doses, it can be toxic and cause adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound exerts minimal effects at low concentrations but causes significant changes at higher concentrations. These findings highlight the importance of dosage in determining the safety and efficacy of this compound in biochemical research .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form various metabolites. These metabolites can then participate in further biochemical reactions, influencing the overall metabolic flux. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to specific transporters on the cell membrane. Once inside the cell, this compound can be distributed to different cellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity. For example, its presence in the nucleus can influence gene expression by interacting with transcription factors, while its localization in the mitochondria can affect cellular metabolism by interacting with metabolic enzymes .
Propriétés
IUPAC Name |
3-chloro-5-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFIOMUSOAXIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736670 | |
| Record name | 3-Chloro-5-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847610-86-0 | |
| Record name | 3-Chloro-5-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-(chloromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)
![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)
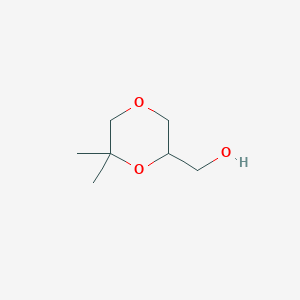
![Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1469372.png)


![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1469375.png)
![cis-Octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1469378.png)
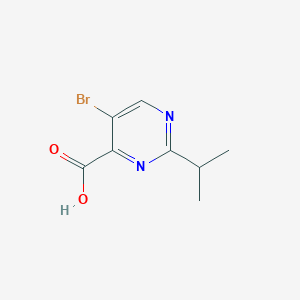
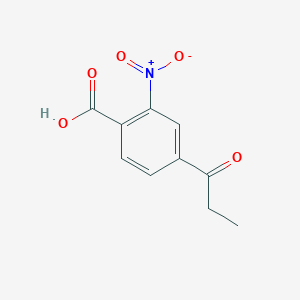
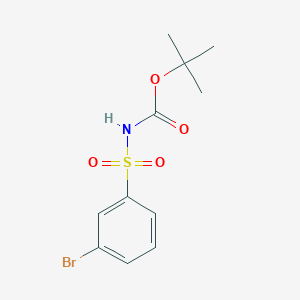
![2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B1469384.png)
![2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1469387.png)
